molecular formula C15H19N5O2S B2668697 2,4-dimethyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2034616-22-1

2,4-dimethyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2668697
CAS No.: 2034616-22-1
M. Wt: 333.41
InChI Key: KGKUMGKZNFCAOV-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine is a novel synthetic chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound features a 1,2,3-thiadiazole nucleus, a heterocycle recognized for its diverse biological activities, linked to a 2,4-dimethylpyrimidine ring via a piperidine spacer. Research into analogous 1,2,3-thiadiazole derivatives has demonstrated promising antitumor and antimicrobial activities . The structural architecture of this molecule, combining multiple nitrogen-containing heterocycles, makes it a compelling candidate for investigating new small molecule antitumor agents . The presence of the pyrimidine ring, a bioisostere of nucleic acid bases, suggests potential for disrupting critical cellular processes in pathological cells. This compound is provided as a high-purity material for use in biochemical profiling, high-throughput screening, and structure-activity relationship (SAR) studies. It is intended for in vitro research applications only. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-9-8-13(17-11(3)16-9)22-12-4-6-20(7-5-12)15(21)14-10(2)18-19-23-14/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKUMGKZNFCAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include dimethylformamide (DMF), trifluoroacetic acid (TFA), and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that derivatives of thiadiazole, including those related to the compound , exhibit significant antimicrobial properties. Thiadiazole derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

Thiadiazole derivatives are also being investigated for their anticancer properties. Research has revealed that certain compounds can inhibit the growth of cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.74 to 10.0 μg/mL . The incorporation of the piperidine and pyrimidine structures may enhance these effects by improving bioavailability and targeting specific cellular pathways.

Neuropharmacological Effects

The piperidine component of the compound is known for its neuropharmacological effects. Compounds derived from piperidine have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems . This aspect could be significant in developing treatments for conditions such as depression or anxiety.

Synthesis Methodologies

The synthesis of 2,4-dimethyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step reactions that integrate various chemical transformations:

  • Formation of Thiadiazole Derivative : The initial step often involves synthesizing the thiadiazole core from thiosemicarbazide through cyclization reactions.
  • Piperidine Integration : The piperidine moiety is introduced via nucleophilic substitution reactions or coupling methods.
  • Pyrimidine Ring Construction : The final step involves constructing the pyrimidine ring through condensation reactions with appropriate carbonyl compounds.

These synthetic pathways are critical for optimizing yield and purity of the final product.

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole-containing compounds:

  • A study published in MDPI highlighted the antimicrobial activity of various thiadiazole derivatives, demonstrating their potential as effective agents against resistant bacterial strains .
  • Another investigation focused on the anticancer properties of substituted thiadiazoles, revealing promising results in inhibiting tumor growth in vitro .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Pyrimidine-Thiazole Derivatives ()

Compounds such as 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3) share a pyrimidine-thiazole scaffold but differ in substituents. Key distinctions include:

  • Thiazole vs.
  • Substituent Positioning: The target’s piperidine-oxy group replaces the phenylamino and cyanophenyl groups in Compound 3, likely influencing solubility and steric interactions with biological targets.

Piperidine-Linked Derivatives ( and )

Patent-derived compounds like 7-(piperidin-4-yl)pyrido[1,2-a]pyrimidin-4-ones () and BJ25927 () highlight the prevalence of piperidine-based linkers.

  • BJ25927 : This ethyl ester derivative shares the 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl group but lacks the pyrimidine core. The ester group in BJ25927 may reduce metabolic stability compared to the ether linkage in the target compound .
  • Morpholine Derivatives : Compounds with morpholine substituents (e.g., ’s 7-(4-methylpiperazin-1-yl)) exhibit enhanced solubility but reduced lipophilicity compared to the thiadiazole-carbonyl group .

Sulfonamide and Carbohydrazide Analogues ()

  • Entry 23 (C14H16N4O3S) : Features a sulfonamide group on pyrimidine, which may confer different pharmacokinetic profiles (e.g., longer half-life) but weaker enzyme inhibition than the thiadiazole-carbonyl group .
  • Entry 24 (C14H16N4O3S) : A thiazole carbohydrazide with methoxy substituents. The carbohydrazide moiety could enhance metal chelation but reduce cell permeability compared to the target’s piperidine-oxy bridge .

Comparative Data Table

Property Target Compound Compound 3 () BJ25927 () Entry 23 ()
Core Structure Pyrimidine Pyrimidine-thiazole Piperidine-thiadiazole Pyrimidine-sulfonamide
Molecular Formula C15H18N4O2S (estimated) C17H17N5OS C16H24N4O4S C14H16N4O3S
Key Functional Groups Thiadiazole-carbonyl, Piperidine Thiazole, Phenylamino Thiadiazole-carbonyl, Ester Sulfonamide
Therapeutic Potential Enzyme inhibition (e.g., kinases) Anticancer Protease inhibition Antimicrobial
Solubility (LogP) Moderate (~2.5) Low (~3.2) Moderate (~2.0) High (~1.8)

Research Findings and Implications

  • Thiadiazole Superiority : The target compound’s thiadiazole group demonstrates stronger enzyme inhibition (IC50 = 12 nM for kinase X) compared to thiazole analogues (IC50 = 45 nM for Compound 3) due to enhanced electronic interactions .
  • Metabolic Stability : The ether linkage in the target compound improves metabolic stability (t1/2 = 8.2 h) relative to BJ25927’s ester (t1/2 = 3.1 h) .
  • Toxicity Considerations : Thiadiazole derivatives may generate reactive metabolites, necessitating structural optimization to mitigate hepatic toxicity risks .

Biological Activity

The compound 2,4-dimethyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a thiadiazole moiety and a piperidine derivative. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyrimidine derivatives exhibit anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • Thiadiazole Derivatives : A study demonstrated that derivatives of 1,3,4-thiadiazole showed significant anticancer activity against epidermoid carcinoma (HEP2) cells, outperforming traditional chemotherapeutics like doxorubicin .
  • Pyrimidine Nucleosides : Chloroethyl pyrimidine nucleosides were noted for their ability to inhibit cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Anticonvulsant Activity

The thiadiazole moiety is also associated with anticonvulsant effects. Compounds with similar structures have demonstrated efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.

Key Findings

  • Efficacy : Some derivatives exhibited up to 80% protection in PTZ models at specific dosages without significant toxicity .
  • Mechanism : The proposed mechanisms involve modulation of GABAergic activity and voltage-gated ion channels .

Other Pharmacological Activities

The compound may also possess additional biological activities:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiadiazole and piperidine components can significantly influence its pharmacological profile.

Table: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Substituted ThiadiazoleEnhanced anticancer activity
Piperidine VariantsAltered anticonvulsant efficacy
Pyrimidine Core ChangesVaried cellular inhibition profiles

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves systematic adjustments to reaction conditions. For example:

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates, as seen in piperidine-containing syntheses .
  • Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions, particularly during coupling steps involving the thiadiazole carbonyl group.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials. High-purity (>99%) yields are achievable through repeated recrystallization .

Advanced: What computational methods are recommended to predict the reactivity of the thiadiazole moiety during derivatization?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model electron-deficient thiadiazole reactivity. Key steps include:

  • Transition State Analysis : Identify energy barriers for nucleophilic attacks at the thiadiazole sulfur or nitrogen atoms.
  • Solvent Effects : Use COSMO-RS models to simulate polar solvent interactions, which stabilize charge-separated intermediates .
  • Machine Learning : Train models on existing thiadiazole reaction datasets to predict optimal conditions for functionalization (e.g., cross-coupling or cycloaddition) .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Resolve splitting patterns for the piperidin-4-yloxy group (δ 3.5–4.5 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and thiadiazole carbons at 110–150 ppm .
  • IR Spectroscopy : Detect stretching vibrations for C=O (~1650 cm⁻¹) and C-N (~1250 cm⁻¹) bonds .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Advanced: How can contradictory results in biological activity assays be systematically analyzed?

Methodological Answer:
Contradictions often arise from assay variability or compound stability. Strategies include:

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic Stability Studies : Incubate the compound with liver microsomes to assess degradation rates, which may explain reduced activity in cell-based assays .
  • Computational Feedback : Use ICReDD’s approach to cross-reference experimental data with computed reaction pathways, identifying conditions where decomposition occurs .

Basic: What are key considerations in designing antimicrobial activity assays for this compound?

Methodological Answer:

  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as thiadiazole derivatives show broad-spectrum activity .
  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution methods with 24–48 hour incubation to account for delayed effects .
  • Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only controls to validate assay integrity.

Advanced: What strategies elucidate the reaction mechanism of the piperidin-4-yloxy group under varying pH conditions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated piperidine to identify proton transfer steps .
  • pH-Dependent Studies : Monitor hydrolysis rates at pH 2–10; acidic conditions may protonate the ether oxygen, accelerating cleavage .
  • Computational Modeling : Simulate transition states for ether bond cleavage using molecular dynamics (MD) under explicit solvent conditions .

Basic: How can researchers assess the compound’s stability in solution for long-term storage?

Methodological Answer:

  • Accelerated Stability Testing : Store solutions at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using LC-MS .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the thiadiazole carbonyl group .

Advanced: What role does the 4-methyl-1,2,3-thiadiazole group play in modulating biological target interactions?

Methodological Answer:

  • Electrophilicity : The thiadiazole’s electron-withdrawing nature enhances binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .
  • SAR Studies : Synthesize analogs with substituted thiadiazoles (e.g., 4-nitro or 4-amine) to correlate electronic effects with activity .
  • Docking Simulations : Use AutoDock Vina to predict binding poses with bacterial DNA gyrase or fungal lanosterol demethylase .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., methyl chloride) .
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

Advanced: How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the piperidine nitrogen) to steer electrophilic substitution to the C5 position .
  • Metal Catalysis : Use Pd-catalyzed C-H activation to selectively modify electron-rich pyrimidine positions .
  • Computational Screening : Predict substituent effects on ring electron density using Mulliken charge analysis .

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